molecular formula C9H9BrO3 B2447907 (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid CAS No. 1141478-88-7

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid

Cat. No.: B2447907
CAS No.: 1141478-88-7
M. Wt: 245.072
InChI Key: YVPYVGILADXNJV-MRVPVSSYSA-N
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Description

®-3-(4-Bromophenyl)-2-hydroxypropionic acid is an organic compound with a molecular formula of C9H9BrO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYVGILADXNJV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid typically involves the bromination of phenylacetic acid followed by a series of reactions to introduce the hydroxyl group and achieve the desired stereochemistry. One common method involves the use of bromine and a suitable catalyst to brominate phenylacetic acid, followed by hydrolysis and resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Bromophenyl)-2-hydroxypropionic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromophenyl)-2-oxopropionic acid or 3-(4-Bromophenyl)-2-carboxypropionic acid.

    Reduction: Formation of 3-phenyl-2-hydroxypropionic acid.

    Substitution: Formation of 3-(4-aminophenyl)-2-hydroxypropionic acid or 3-(4-mercaptophenyl)-2-hydroxypropionic acid.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Enzyme Inhibition
Research has indicated that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid acts as an inhibitor for several enzymes, notably CYP17A1, which plays a crucial role in steroid hormone synthesis. This inhibition could have implications for treating hormone-dependent cancers, although further studies are necessary to establish its efficacy and safety in clinical settings .

Chirality and Biological Activity
The chiral nature of this compound allows for distinct biological activities between its enantiomers. The (R) configuration may lead to different interactions with biological targets compared to its non-stereoisomeric counterpart, thus providing opportunities for the design of drugs with specific therapeutic profiles .

Anti-Inflammatory Potential

Studies suggest that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid may exhibit anti-inflammatory properties. It has been investigated for its ability to modulate neurotransmitter systems and influence pathways related to pain perception and inflammation, positioning it as a candidate for therapeutic applications in pain management and neuroprotection .

Synthesis and Production

The synthesis of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid can be achieved through various methods, including selective bromination processes that yield high purity products. For instance, one method involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which allows for the efficient production of the desired compound while minimizing the formation of isomers .

Case Studies and Research Findings

Several studies have explored the potential applications of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid:

  • CYP17A1 Inhibition Study : A study highlighted the compound's potential as a CYP17A1 inhibitor, suggesting its use in developing therapies for hormone-related cancers. However, comprehensive clinical trials are needed to validate these findings.
  • Anti-Inflammatory Activity : Research into its anti-inflammatory effects demonstrated that the compound could modulate pain pathways, indicating its potential utility in developing analgesics or anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its bromine atom can participate in halogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propionic acid
  • 3-(4-Chlorophenyl)-2-hydroxypropionic acid
  • 3-(4-Fluorophenyl)-2-hydroxypropionic acid

Uniqueness

®-3-(4-Bromophenyl)-2-hydroxypropionic acid is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid, a chiral compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid features a bromophenyl group attached to a hydroxypropionic acid framework. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid exhibits several notable biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit CYP17A1, an enzyme crucial for steroid hormone synthesis. This inhibition could have implications in treating hormone-dependent cancers.
  • Anti-inflammatory Properties : The compound may act as an anti-inflammatory agent, influencing pathways related to pain perception and inflammation.
  • Neurotransmitter Modulation : It has been suggested that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid can modulate neurotransmitter systems, potentially benefiting therapeutic applications in pain management and neuroprotection.

The exact mechanism of action of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid is still under investigation. However, it is believed to interact with various biological targets, including:

  • Receptors : It may bind to specific receptors involved in pain pathways.
  • Enzymes : The compound's interactions with enzymes related to inflammation suggest that it could modulate their activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Aspects
3-(4-Bromophenyl)propanoic acidLacks hydroxyl groupMore hydrophobic; different biological activity profile
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acidEnantiomer; different stereochemistryPotentially different pharmacological properties
2-Amino-3-(4-bromophenyl)propanoic acidContains amino groupMay exhibit different interactions in biological systems

This table illustrates how the unique stereochemistry and functional groups of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid contribute to its distinct biological activities compared to its counterparts.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid:

  • CYP17A1 Inhibition Study : A study highlighted the compound's ability to inhibit CYP17A1, suggesting its potential for development as a treatment for hormone-sensitive cancers. Further research is necessary to confirm its efficacy and safety in clinical settings.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its effectiveness in modulating inflammatory pathways. This could position it as a candidate for chronic pain management therapies.
  • Neuroprotective Potential : Research examining the modulation of neurotransmitter systems indicated that (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid might offer neuroprotective benefits, warranting further exploration in neurodegenerative disease contexts.

Q & A

Basic: What are the common synthetic routes for preparing (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid, and how can reaction conditions be optimized for higher enantiomeric purity?

The synthesis typically involves brominated aromatic precursors and hydroxypropionic acid derivatives. For example, a modified Friedel-Crafts alkylation or coupling reaction using 4-bromophenylpropionic acid intermediates can introduce the bromophenyl group . Enantiomeric purity is achieved via asymmetric catalysis or enzymatic resolution. Reaction optimization includes:

  • Catalyst selection : Chiral catalysts (e.g., BINOL-derived systems) enhance stereoselectivity.
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce racemization .
  • Reaction time : Shorter durations (e.g., 4 hours for propionic acid derivatives) minimize side reactions .

Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid?

  • Chromatography :
    • GC-MS : Non-polar columns (e.g., OV-101) resolve brominated aromatic compounds (Kovats RI ~1574) .
    • HPLC : Chiral columns separate enantiomers using polar mobile phases (e.g., acetonitrile/water) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm the bromophenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and hydroxypropionate backbone .
    • IR : Hydroxyl (3200–3500 cm1^{-1}) and carboxylic acid (1700–1750 cm1^{-1}) stretches validate functional groups .

Advanced: How does the bromine atom at the para position influence the compound’s electronic properties and reactivity in catalytic applications?

The para-bromine exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing intermediates in nucleophilic substitutions or cross-coupling reactions. This enhances reactivity in:

  • Suzuki-Miyaura couplings : Bromine acts as a directing group, facilitating palladium-catalyzed aryl bond formation .
  • Electrophilic aromatic substitution : Deactivates the ring, favoring meta-substitution in further functionalization .
  • Redox reactions : Bromine increases oxidative stability, critical for catalytic cycles in asymmetric synthesis .

Advanced: What strategies resolve racemic mixtures of 3-(4-Bromophenyl)-2-hydroxypropionic acid to obtain the (R)-enantiomer?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving (R)-acid unreacted .
  • Diastereomeric crystallization : React with chiral amines (e.g., cinchonidine) to form salts with differing solubility .

Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical control?

  • Racemization : Prolonged heating or acidic conditions promote epimerization. Mitigate via low-temperature reactions (e.g., <30°C) and neutral pH buffers .
  • Catalyst loading : High catalyst costs in asymmetric synthesis. Optimize ligand-metal ratios (e.g., 1:1.2 Pd:BINAP) for efficiency .
  • Purification : Chromatography is impractical at scale. Switch to crystallization or fractional distillation for enantiomer isolation .

Advanced: How can computational tools predict biological interactions, and what experimental validations are needed?

  • DFT calculations : Model hydrogen bonding between the hydroxy group and target proteins (e.g., enzymes) .
  • Molecular docking : Predict binding affinities to receptors using software like AutoDock Vina. Validate via:
    • In vitro assays : Measure IC50_{50} in enzyme inhibition studies .
    • NMR titration : Confirm binding by chemical shift perturbations .

Basic: What are common impurities in synthesis, and how are they quantified?

  • Byproducts : Unreacted 4-bromophenylpropionic acid or racemic mixtures.
  • Analysis :
    • GC-FID : Quantify residual starting materials using internal standards (e.g., dodecane) .
    • Chiral HPLC : Detect enantiomeric excess (ee) ≥98% using UV detection at 254 nm .

Advanced: How does the 2-hydroxy group affect chelation compared to non-hydroxylated analogs?

The 2-hydroxy group enables bidentate coordination to metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}), forming stable complexes. This contrasts with monodentate binding in propionic acid analogs. Applications include:

  • Catalysis : Hydroxy-metal complexes act as Lewis acid catalysts in asymmetric reactions .
  • Antioxidant activity : Chelation of redox-active metals reduces oxidative stress, similar to (S)-hydroxyphenyl derivatives .

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